

O-Desmethyl Carvedilol-d5: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: O-Desmethyl Carvedilol-d5

Cat. No.: B586321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for **O-Desmethyl Carvedilol-d5**. This deuterated analog of a primary Carvedilol metabolite is a crucial reference standard in pharmacokinetic and metabolic studies. Understanding its certified data is paramount for ensuring the accuracy and reliability of research findings.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-quality reference standard like **O-Desmethyl Carvedilol-d5** provides a comprehensive summary of its identity, purity, and physical properties. The following tables represent typical data found on such a certificate.

Table 1: General Information

Parameter	Specification
Product Name	O-Desmethyl Carvedilol-d5
Catalogue Number	e.g., PA STI 028140
CAS Number	1794817-24-5[1]
Molecular Formula	C ₂₃ H ₁₉ D ₅ N ₂ O ₄ [1]
Molecular Weight	397.48 g/mol [1]
Lot Number	e.g., XYZ-123
Retest Date	e.g., November 2027

Table 2: Physical and Chemical Properties

Test	Specification	Result
Appearance	Off-White to Light-Yellow Solid	Conforms
Solubility	Soluble in Methanol or DMSO[2]	Conforms
Melting Point	156-159 °C[3]	157.5 °C

Table 3: Analytical Data

Test	Method	Specification	Result
Purity (HPLC)	HPLC-UV	≥ 98% [2]	99.8%
Identity (¹ H NMR)	¹ H NMR	Conforms to structure	Conforms
Identity (Mass Spec)	ESI-MS	Conforms to molecular weight	Conforms
Isotopic Purity	Mass Spec	≥ 99% Deuterium Incorporation	99.5%
Residual Solvents	GC-HS	As per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate **O-Desmethyl Carvedilol-d5** from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Inertsil ODS 3V, 150mm x 4.6mm, 5 µm particle size, or equivalent C18 column.[\[4\]](#)
- Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water, methanol, and acetonitrile (500:300:200 v/v/v).[\[4\]](#)
- Flow Rate: 1.5 mL/min.[\[4\]](#)
- Column Temperature: 55°C.[\[4\]](#)
- Detection Wavelength: 240 nm.[\[4\]](#)
- Injection Volume: 10 µL.

- **Sample Preparation:** A stock solution is prepared by dissolving an accurately weighed amount of **O-Desmethyl Carvedilol-d5** in a 1:1 mixture of water and acetonitrile to a final concentration of 100 µg/mL.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and the successful incorporation of deuterium atoms.

- **Instrumentation:** A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.
- **Ionization Mode:** Positive ESI.
- **Scan Mode:** Full scan to determine the parent ion mass.
- **Expected [M+H]⁺:** m/z 398.2.
- **Fragmentation Analysis (MS/MS):** Collision-induced dissociation of the parent ion can be performed to confirm the structure. Key fragment ions for the non-deuterated O-Desmethyl Carvedilol can be used as a reference.

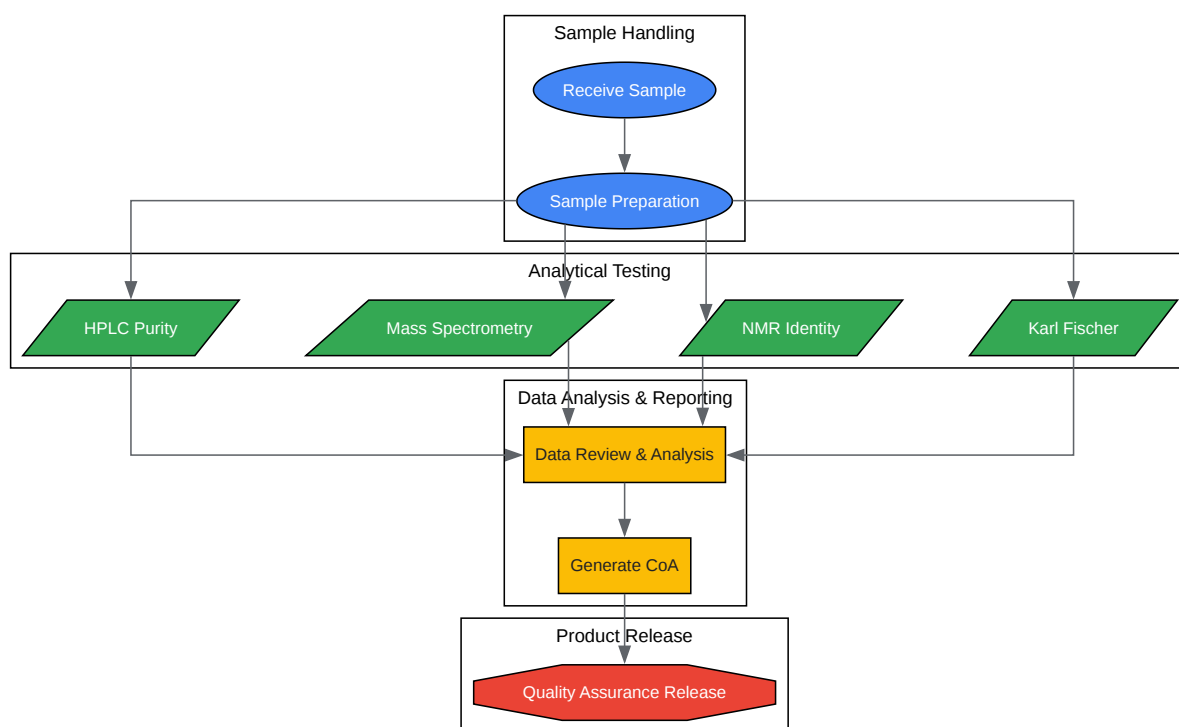
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

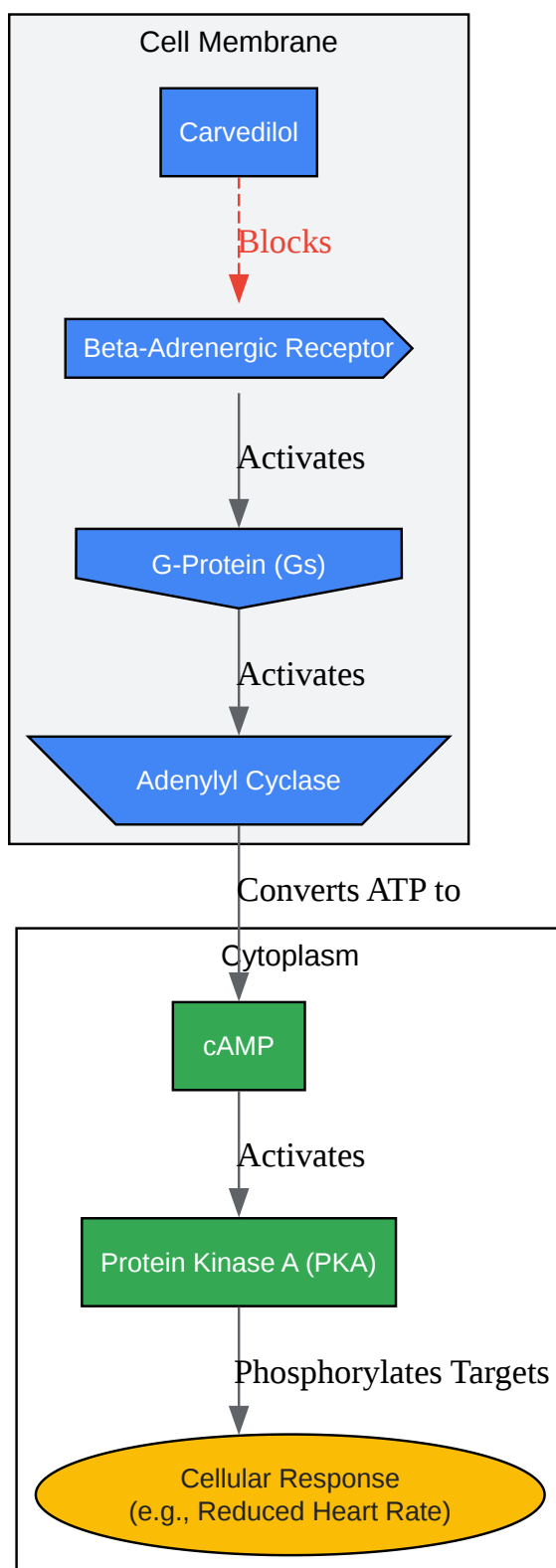
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

- **Instrumentation:** A 400 MHz or higher NMR spectrometer.
- **Solvent:** Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
- **Data Acquisition:** Standard proton NMR acquisition parameters. The absence of signals at the positions of deuterium incorporation confirms the labeling.

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow and a relevant biological pathway for **O-Desmethyl Carvedilol-d5**.





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References

- 1. O-Desmethyl Carvedilol-d5 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. allmpus.com [allmpus.com]
- 3. chembk.com [chembk.com]
- 4. jocpr.com [jocpr.com]
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